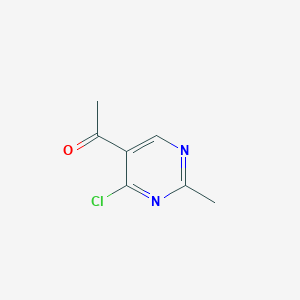

1-(4-Chloro-2-methylpyrimidin-5-YL)ethanone

Description

Properties

Molecular Formula |

C7H7ClN2O |

|---|---|

Molecular Weight |

170.59 g/mol |

IUPAC Name |

1-(4-chloro-2-methylpyrimidin-5-yl)ethanone |

InChI |

InChI=1S/C7H7ClN2O/c1-4(11)6-3-9-5(2)10-7(6)8/h3H,1-2H3 |

InChI Key |

OXFGKJBKYQQWNG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C(=N1)Cl)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Approach

The synthesis typically begins with alkylated thiouracil derivatives, which undergo hydrazinolysis and chlorination steps to introduce the chloro and ethanone functionalities on the pyrimidine ring. The key reagents involved include hydrazine hydrate for hydrazino substitution and phosphorus oxychloride for chlorination. The reactions are generally carried out in ethanol under reflux conditions, facilitating efficient conversion with good yields.

Stepwise Preparation Method

| Step | Reaction Description | Reagents & Conditions | Product | Yield | Characterization |

|---|---|---|---|---|---|

| 1 | Conversion of alkylated thiouracil to 2-hydrazino-6-methylpyrimidin-4-one | Hydrazine hydrate in ethanol, reflux 3 hrs | 2-hydrazino-6-methylpyrimidin-4-one | 79% | Melting point 190-195°C; IR: 3325 cm⁻¹ (–NH, –NH₂), 1675 cm⁻¹ (–CO); ¹H-NMR: δ 2.14 (s, 3H, –CH₃), 4.50 (s, 2H, –NH₂, D₂O exchangeable) |

| 2 | Chlorination of hydrazino derivative to 4-chloro-2-hydrazino-6-methylpyrimidine | Phosphorus oxychloride, reflux 2 hrs | 4-chloro-2-hydrazino-6-methylpyrimidine | 88% | Melting point 130-135°C; IR: 3325 cm⁻¹ (–NH₂), 3250 cm⁻¹ (–NH); ¹H-NMR: δ 2.14 (s, 3H, –CH₃), 4.50 (s, 2H, –NH₂) |

| 3 | Condensation with acetyl acetone to form pyrazole derivative | Acetyl acetone in ethanol, reflux 3 hrs | Pyrazole derivative | 88% | Melting point 210-215°C; IR: absence of –NH and amide carbonyl; ¹H-NMR: δ 2.13 (s, 3H, –CH₃), 3.89 & 3.92 (s, 3H each, –CH₃), 5.93 (s, 1H, pyrimidine ring) |

| 4 | Alternate chlorination of S-alkylated thiouracil to 4-chloro-6-methyl-2-(methylthio)pyrimidine | Phosphorus oxychloride, reflux 2 hrs | 4-chloro-6-methyl-2-(methylthio)pyrimidine | 80-94% (varies with alkyl group) | Melting points vary; ¹H-NMR confirms methylthio substitution |

| 5 | Hydrazinolysis of chloro-methylthio derivative to hydrazinyl derivative | Hydrazine hydrate in ethanol, reflux 3 hrs | 4-chloro-2-hydrazino-6-methylpyrimidine (same as Step 2 product) | Comparable yields | Confirmed by melting point and co-TLC |

Reaction Scheme Summary

The overall synthetic pathway can be summarized as:

- Alkylated thiouracil (1a-c) + Hydrazine hydrate → 2-hydrazino-6-methylpyrimidin-4-one (3)

- Compound (3) + Phosphorus oxychloride → 4-chloro-2-hydrazino-6-methylpyrimidine (4)

- Compound (4) + Acetyl acetone → Pyrazole derivative (6)

- Alternatively, S-alkylated thiouracil + Phosphorus oxychloride → 4-chloro-6-methyl-2-(methylthio)pyrimidine (7)

- Compound (7) + Hydrazine hydrate → Compound (4)

Experimental Details and Characterization

Reaction Conditions

- Reflux in ethanol is the common condition for hydrazinolysis and condensation reactions, typically for 2-3 hours.

- Chlorination with phosphorus oxychloride is conducted at 100°C under reflux for about 2 hours.

- Reaction progress is monitored by thin-layer chromatography using silica gel and visualization by iodine or ultraviolet light.

Purification and Yield

- After reaction completion, mixtures are poured into ice-cold water to precipitate the products.

- Filtration and washing with ethanol or water are used to isolate solids.

- Recrystallization from ethanol is employed for purification.

- Yields are generally high, ranging from 79% to 94%.

Spectroscopic Data

- Infrared spectra confirm functional groups: broad bands for –NH and –NH₂, carbonyl stretches, and disappearance of amide carbonyl in pyrazole derivatives.

- Proton nuclear magnetic resonance spectra show characteristic singlets for methyl groups, hydrazino protons (exchangeable with D₂O), and pyrimidine ring protons.

- Mass spectrometry confirms molecular ion peaks consistent with expected molecular weights.

Data Table: Summary of Key Compounds and Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key IR Bands (cm⁻¹) | ¹H-NMR Highlights (δ ppm) | Yield (%) |

|---|---|---|---|---|---|---|

| 2-hydrazino-6-methylpyrimidin-4-one (3) | C6H9N5O | ~155 | 190-195 | 3325 (–NH, –NH₂), 1675 (–CO) | 2.14 (s, 3H), 4.50 (s, 2H, –NH₂), 6.28 (s, 1H) | 79 |

| 4-chloro-2-hydrazino-6-methylpyrimidine (4) | C6H8ClN5 | ~173 | 130-135 | 3325 (–NH₂), 3250 (–NH) | 2.14 (s, 3H), 4.50 (s, 2H, –NH₂), 6.01 (s, 1H) | 88 |

| Pyrazole derivative (6) | C10H13ClN5 | ~222 | 210-215 | Absence of –NH, no amide carbonyl | 2.13 (s, 3H), 3.89 & 3.92 (s, 3H each), 5.93 (s, 1H) | 88 |

| 4-chloro-6-methyl-2-(methylthio)pyrimidine (7a) | C6H7ClN2S | ~174 | 120-125 | Absence of –NH, no amide carbonyl | 2.15 (s, 3H), 2.51 (s, 3H, –SCH3), 6.28 (s, 1H) | 94 |

Analytical and Research Insights

- The chlorination step using phosphorus oxychloride is critical for introducing the chloro substituent at the 4-position, which is confirmed by spectral shifts and melting point changes.

- Hydrazine hydrate effectively converts thiouracil derivatives into hydrazino intermediates, facilitating further functionalization.

- The condensation with acetyl acetone to form pyrazole derivatives demonstrates the versatility of the hydrazino intermediate for heterocyclic synthesis.

- The alternative synthetic route via initial chlorination of S-alkylated thiouracils followed by hydrazinolysis offers comparable yields and product purity, providing flexibility in synthetic planning.

- Spectroscopic data across infrared, nuclear magnetic resonance, and mass spectrometry provide consistent and confirmatory evidence for the structures of intermediates and final compounds.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-methylpyrimidin-5-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents such as sodium hydroxide and various organic halides are employed

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

1-(4-Chloro-2-methylpyrimidin-5-yl)ethanone is utilized in several scientific research fields:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-methylpyrimidin-5-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

The following table summarizes pyrimidine-based ethanone derivatives with modifications to substituent type and position:

Key Observations :

- Chloro vs. Methyl Substituents : The replacement of the 4-chloro group with a methyl group (similarity 0.92) reduces molecular weight by ~20 Da and likely increases electron density at the pyrimidine ring, altering reactivity in nucleophilic substitutions .

- Amino vs.

- Methylthio Groups : The methylthio substituent () may improve lipophilicity, affecting membrane permeability in biological systems .

Comparison with Heterocyclic Ethanone Derivatives

Pyrimidine analogs are often compared to other heterocyclic ethanones, such as pyrazolines and thienopyrimidines:

Key Observations :

- Pyrazoline Derivatives: These compounds exhibit notable antimicrobial activity, attributed to the electron-withdrawing chloro and methoxy groups, which enhance interaction with microbial enzymes .

Melting Points and Solubility

- The pyrazoline derivative () melts at 136°C, while the thienopyrimidine analog () melts at 134–135°C, suggesting that extended aromatic systems marginally lower melting points compared to simpler pyrimidines .

- Chloro substituents generally reduce solubility in aqueous media but improve stability in organic solvents, as seen in pyrimidine and pyrazoline analogs .

Biological Activity

1-(4-Chloro-2-methylpyrimidin-5-YL)ethanone is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features, including a pyrimidine moiety that contributes to its biological activity. The molecular formula is C_7H_8ClN_2O, with a molecular weight of approximately 174.60 g/mol. The compound's structure allows it to interact with various biological targets, influencing multiple biochemical pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties . In vitro studies have shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity Profile

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

This compound has also been investigated for its anticancer potential . Notably, it has been found to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair mechanisms in cancer cells. The inhibition of PARP activity can lead to increased cancer cell death, particularly in tumors with defective DNA repair pathways.

Case Study: PARP Inhibition

In a study evaluating the compound's PARP inhibitory activity, it was found to have an IC50 value of approximately 18 µM , which is significantly lower than that of Olaparib, a well-known PARP inhibitor with an IC50 of 57.3 µM . This suggests that this compound may serve as a promising lead compound for the development of new anticancer therapies.

Table 2: PARP Inhibition Comparison

| Compound | IC50 (µM) |

|---|---|

| This compound | 18 |

| Olaparib | 57.3 |

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets:

- Enzymatic Interactions : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It may alter receptor activities that are critical for cellular signaling.

These interactions can modulate various biochemical pathways, leading to the observed therapeutic effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(4-Chloro-2-methylpyrimidin-5-yl)ethanone with high purity?

- Answer: The synthesis typically involves multi-step reactions using ethanol or methanol as solvents, with acid or base catalysts to optimize yield and selectivity. For example, analogous pyrimidinyl ethanones are synthesized under reflux conditions with careful control of stoichiometry. Purification via column chromatography or crystallization is critical to isolate the product from intermediates and by-products .

Q. What spectroscopic techniques are optimal for confirming the molecular structure of this compound?

- Answer: Nuclear Magnetic Resonance (NMR; 1H and 13C) is essential for confirming functional groups and substitution patterns. Mass spectrometry (MS) provides molecular weight validation. For crystallographic confirmation, X-ray diffraction using software like SHELXL (for refinement) ensures precise structural resolution, as demonstrated in pyrimidine derivatives .

Q. How can researchers validate the purity of this compound for downstream applications?

- Answer: High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) paired with mass spectrometry ensures purity. Melting point analysis and elemental analysis (C, H, N, Cl) further corroborate chemical integrity .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to study the electronic properties and reactivity of this compound?

- Answer: Hybrid functionals (e.g., B3LYP) combining exact exchange and gradient corrections (e.g., Becke’s 1993 formulation) predict electronic properties such as frontier molecular orbitals and charge distribution. Basis sets like 6-31G(d) model the chloro and methyl substituents’ effects on the pyrimidine ring’s aromaticity .

Q. What experimental strategies mitigate challenges in isolating reactive intermediates during synthesis?

- Answer: Low-temperature reaction conditions (−78°C to 0°C) stabilize transient intermediates. In situ techniques like FT-IR or Raman spectroscopy monitor reaction progress, while quench-and-isolate methods with inert atmospheres (N2/Ar) prevent decomposition. Flow reactors enhance reproducibility in multi-step syntheses .

Q. How do steric and electronic effects of the 4-chloro and 2-methyl substituents influence the compound’s reactivity in cross-coupling reactions?

- Answer: The electron-withdrawing chloro group activates the pyrimidine ring toward nucleophilic substitution, while the methyl group introduces steric hindrance. Computational modeling (DFT) and kinetic studies (e.g., monitoring reaction rates under varying conditions) quantify these effects. Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require tailored ligands to accommodate steric constraints .

Q. What crystallographic challenges arise when resolving the structure of halogenated pyrimidinyl ethanones, and how are they addressed?

- Answer: Heavy atoms like chlorine can cause absorption errors in X-ray diffraction. Data collection at synchrotron facilities with high-flux beams improves signal-to-noise ratios. SHELXL’s absorption correction algorithms (e.g., multi-scan methods) refine disordered regions, particularly for methyl and chloro substituents .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.